6-methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one typically involves the reaction of 6-methyl-1,2,4-triazin-5(4H)-one with pentylthiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the pentylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
6-methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection.
Comparison with Similar Compounds
Similar Compounds
6-methyl-1,2,4-triazin-5(4H)-one: Lacks the pentylthio group, resulting in different chemical properties and biological activities.
3-(pentylthio)-1,2,4-triazin-5(4H)-one: Similar structure but without the methyl group, leading to variations in reactivity and applications.
Uniqueness
6-methyl-3-(pentylthio)-1,2,4-triazin-5(4H)-one is unique due to the presence of both the methyl and pentylthio groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H15N3OS |
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Molecular Weight |
213.30 g/mol |
IUPAC Name |
6-methyl-3-pentylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H15N3OS/c1-3-4-5-6-14-9-10-8(13)7(2)11-12-9/h3-6H2,1-2H3,(H,10,12,13) |
InChI Key |
OTFCAKYDZUCINO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NN=C(C(=O)N1)C |
Origin of Product |
United States |
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